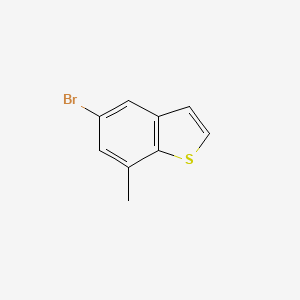

6-bromo-2-fluoro-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-2-fluoro-1,3-benzothiazole is a type of benzothiazole derivative . Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecule is planar with a C=S double bond . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazole derivatives have shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

6-bromo-2-fluoro-1,3-benzothiazole: is a valuable starting material in the field of organic synthesis. One of its notable applications lies in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

- Applications : Researchers have used various boron reagents, including 6-bromo-2-fluoro-1,3-benzothiazole, to synthesize diverse organic molecules via SM coupling .

Benzothiazole Dimers with β-Amyloid Fibril Binding Affinity

- Application : Scientists have utilized 6-bromo-2-fluoro-1,3-benzothiazole as a starting material in the synthesis of benzothiazole dimers. These dimers exhibit high binding affinity to β-amyloid fibrils, which are associated with Alzheimer’s disease .

Pharmaceutical Intermediates

- Application : In the pharmaceutical industry, 6-bromo-2-fluoro-1,3-benzothiazole serves as an intermediate for the synthesis of various bioactive compounds. Its unique structure makes it valuable for designing new drugs .

Mécanisme D'action

Target of Action

6-Bromo-2-fluoro-1,3-benzothiazole is a benzothiazole derivative . Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential enzymes and proteins, thereby disrupting the normal functioning of the bacterial cell .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that it interferes with the pathways associated with the synthesis of bacterial cell wall, protein synthesis, and dna replication .

Result of Action

Based on the known targets of benzothiazole derivatives, it can be inferred that the compound disrupts essential cellular processes, leading to the death of the bacterial cell .

Safety and Hazards

6-bromo-2-fluoro-1,3-benzothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Benzothiazole derivatives, including 6-bromo-2-fluoro-1,3-benzothiazole, continue to be of great interest due to their wide range of biological activities and medicinal applications. Future research may focus on developing new synthetic methods, exploring further biological activities, and designing new drugs based on the benzothiazole moiety .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-fluoro-1,3-benzothiazole involves the bromination of 2-fluoro-1,3-benzothiazole using bromine in the presence of a catalyst.", "Starting Materials": [ "2-fluoro-1,3-benzothiazole", "Bromine", "Catalyst (such as iron or aluminum bromide)" ], "Reaction": [ "Add 2-fluoro-1,3-benzothiazole to a reaction flask", "Add bromine dropwise to the reaction flask while stirring", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature between 50-70°C", "Allow the reaction to proceed for several hours until the desired product is formed", "Cool the reaction mixture and filter the product", "Wash the product with water and dry it under vacuum" ] } | |

Numéro CAS |

1824140-66-0 |

Nom du produit |

6-bromo-2-fluoro-1,3-benzothiazole |

Formule moléculaire |

C7H3BrFNS |

Poids moléculaire |

232.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.